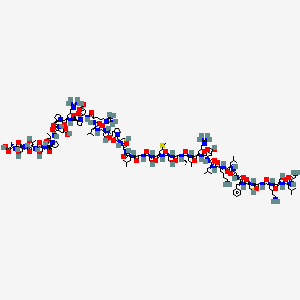

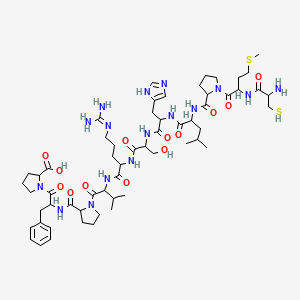

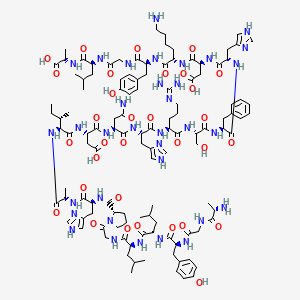

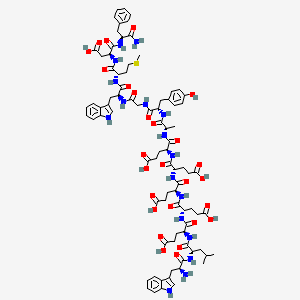

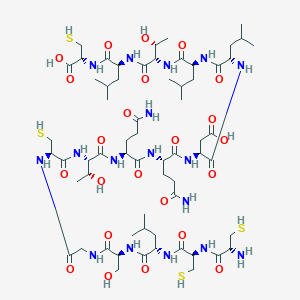

![molecular formula C90H149N29O22S2 B10822507 2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SHAAGtide est un peptide dérivé du clivage progressif de CCL23β, une chimiokine produite par la forme épissée alternative du gène CCL23. Ce peptide est composé de 18 acides aminés de l'extrémité N-terminale de la CCL23 humaine et est connu pour ses puissantes propriétés de signalisation et de chimioattraction. SHAAGtide est un ligand fonctionnel pour le récepteur 1 de type peptide formylé (FPRL1) mais est inactif pour le récepteur des chimiokines CCR1 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : SHAAGtide est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend des étapes de déprotection et de couplage, suivies du clivage de la résine et de la purification .

Méthodes de production industrielle : La production industrielle de SHAAGtide suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l'efficacité et la cohérence. Le peptide est purifié par chromatographie liquide haute performance (HPLC) pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : SHAAGtide subit diverses réactions chimiques, notamment :

Clivage par les protéases : SHAAGtide est généré par le clivage de CCL23β par des protéases pro-inflammatoires.

Oxydation et réduction : En tant que peptide, SHAAGtide peut subir des réactions d'oxydation et de réduction, en particulier impliquant ses résidus de méthionine et de cystéine.

Réactifs et conditions courantes :

Réactifs de clivage : Les protéases telles que la trypsine et la chymotrypsine sont couramment utilisées pour le clivage des peptides.

Agents oxydants : Le peroxyde d'hydrogène et l'acide performique sont utilisés pour l'oxydation des résidus de méthionine.

Agents réducteurs : Le dithiothréitol (DTT) et le β-mercaptoéthanol sont utilisés pour la réduction des liaisons disulfures.

Principaux produits formés :

Produits de clivage : Le clivage de SHAAGtide par les protéases conduit à des fragments peptidiques plus petits.

Produits d'oxydation : L'oxydation des résidus de méthionine conduit à la formation de sulfoxyde de méthionine.

Produits de réduction : La réduction des liaisons disulfures entraîne la formation de groupes thiols libres.

Applications De Recherche Scientifique

SHAAGtide a une large gamme d'applications en recherche scientifique, notamment :

Biologie : Il est utilisé dans la recherche sur la signalisation des chimiokines et le recrutement des leucocytes.

5. Mécanisme d'action

SHAAGtide exerce ses effets en se liant et en activant le récepteur 1 de type peptide formylé (FPRL1). Ce récepteur est un type de récepteur de reconnaissance des motifs sur les cellules immunitaires innées. Lorsqu'il se lie à FPRL1, SHAAGtide déclenche des cascades de signalisation intracellulaires qui conduisent au recrutement des leucocytes et à la modulation des réponses inflammatoires .

Composés similaires :

CCL23β Δ24 : Ce peptide est également dérivé du clivage de CCL23β et est un ligand fonctionnel pour CCR1 et FPRL1.

Agonistes du récepteur du peptide formylé : D'autres peptides qui activent les récepteurs des peptides formylés, tels que la N-formylméthionine-leucyl-phénylalanine (fMLF), partagent des fonctions similaires avec SHAAGtide.

Unicité de SHAAGtide : SHAAGtide est unique en ce qu'il active sélectivement FPRL1 et ses puissantes propriétés chimioattractantes. Contrairement à CCL23β Δ24, SHAAGtide est inactif pour CCR1, ce qui en fait un outil précieux pour étudier les voies de signalisation spécifiques à FPRL1 .

Mécanisme D'action

SHAAGtide exerts its effects by binding to and activating the formyl peptide receptor-like 1 (FPRL1). This receptor is a type of pattern recognition receptor on innate immune cells. Upon binding to FPRL1, SHAAGtide triggers intracellular signaling cascades that lead to the recruitment of leukocytes and the modulation of inflammatory responses .

Comparaison Avec Des Composés Similaires

CCL23β Δ24: This peptide is also derived from the cleavage of CCL23β and is a functional ligand for both CCR1 and FPRL1.

Formyl Peptide Receptor Agonists: Other peptides that activate formyl peptide receptors, such as N-formylmethionine-leucyl-phenylalanine (fMLF), share similar functions with SHAAGtide.

Uniqueness of SHAAGtide: SHAAGtide is unique in its selective activation of FPRL1 and its potent chemoattractant properties. Unlike CCL23β Δ24, SHAAGtide is inactive for CCR1, making it a valuable tool for studying FPRL1-specific signaling pathways .

Propriétés

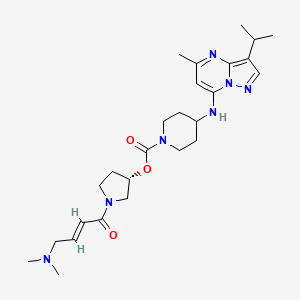

Formule moléculaire |

C90H149N29O22S2 |

|---|---|

Poids moléculaire |

2053.5 g/mol |

Nom IUPAC |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C90H149N29O22S2/c1-12-48(6)71(117-79(132)57(22-15-16-30-91)107-76(129)58(23-17-31-99-89(94)95)108-77(130)59(24-18-32-100-90(96)97)109-84(137)64(38-52-40-101-56-21-14-13-20-54(52)56)113-82(135)62(36-46(2)3)112-75(128)55(92)28-34-142-10)87(140)102-42-69(123)119-33-19-25-67(119)86(139)111-60(26-27-68(93)122)78(131)110-61(29-35-143-11)80(133)118-72(51(9)121)88(141)115-63(37-47(4)5)83(136)116-66(44-120)85(138)114-65(39-53-41-98-45-104-53)81(134)106-50(8)74(127)105-49(7)73(126)103-43-70(124)125/h13-14,20-21,40-41,45-51,55,57-67,71-72,101,120-121H,12,15-19,22-39,42-44,91-92H2,1-11H3,(H2,93,122)(H,98,104)(H,102,140)(H,103,126)(H,105,127)(H,106,134)(H,107,129)(H,108,130)(H,109,137)(H,110,131)(H,111,139)(H,112,128)(H,113,135)(H,114,138)(H,115,141)(H,116,136)(H,117,132)(H,118,133)(H,124,125)(H4,94,95,99)(H4,96,97,100)/t48-,49-,50-,51+,55-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,71-,72-/m0/s1 |

Clé InChI |

ULUOXCRNSRVJPE-MJRHPTFMSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,6-dichlorophenyl)ethyl]-4-[(6-fluoro-1H-indol-2-yl)methyl]-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B10822447.png)

![1-Piperidinecarboxylic acid, 4-[[5-methyl-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]-, 1-[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]-3-pyrrolidinyl ester](/img/structure/B10822460.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822474.png)